1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid
Description
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a cyano (-CN) group and two propyl substituents at the 3-position of the cyclobutane ring. However, insights can be drawn from structurally related compounds discussed in the evidence.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-8H2,1-2H3,(H,14,15) |
InChI Key |
UHTOQGUQEHRAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(C1)(C#N)C(=O)O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity: The dipropyl and cyano groups in the target compound likely increase logP values compared to analogs with polar substituents (e.g., carboxylic acid in ).
- Reactivity: The cyano group may participate in nucleophilic addition reactions, contrasting with the inert trifluoropropyl group in or the reactive epithio group in .
Biological Activity
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid (C12H19NO2) is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a cyclobutane ring with cyano and carboxylic acid functionalities, suggests potential biological activity that warrants detailed investigation.
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.28 g/mol
- IUPAC Name : this compound
- CAS Number : 1497019-10-9
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | UHTOQGUQEHRAFP-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common synthetic routes include:
- Cyclization of Nitriles : Reacting a suitable nitrile with a cyclobutane derivative using strong bases like sodium hydride.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or reduction to yield primary amines, indicating its versatility in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The cyano and carboxylic acid groups are crucial for its reactivity and binding affinity to enzymes and receptors. Preliminary studies suggest potential roles in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid | Dimethyl substitution on cyclobutane | Moderate antimicrobial activity |
| 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid | Diethyl substitution | Potential anti-inflammatory effects |
| 1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acid | Dibutyl substitution | Investigated for anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
